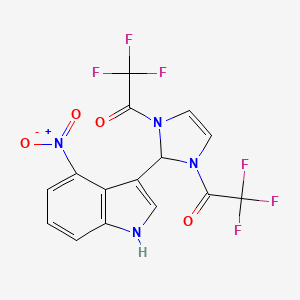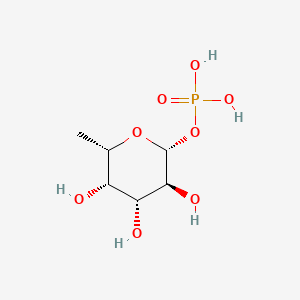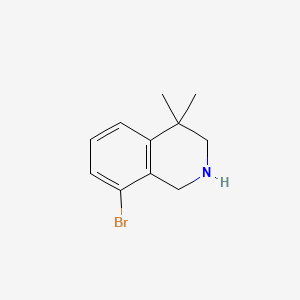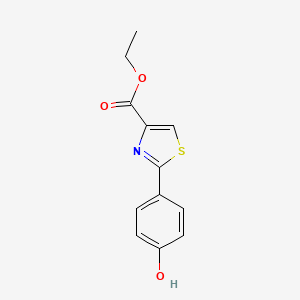
Emeraldine base polyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnetic susceptibility of emeraldine base polyaniline was reported.
Polyaniline (emeraldine base) (PANI) is anintrinsic conductive polymer which consists of a ring structure attached with nitrogen substituted derivatives. It has an emeraldine type oxidation state that exists in the form of its base. It can be prepared by deprotonation of emeraldine hydrochloric acid and ammonium hydroxide. It is mainly used in the development of electrochemical devices.
Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH> 7. Its mechanism against corrosive agents has been explained in a study.
Polyaniline (emeraldine base) (PANI-EB) is an intrinsically conducting polymer (ICP) that can be formed by oxidative polymerization of aniline. Emeraldine base contains oxidized diimine and reduced diamine. PANI can be modified into the conjugating emeraldine base form by p-type doping with protonic acid.
Polyaniline (emeraldine base) (PANI) is a conductive polymer which consists of a ring structure attached with nitrogen substituted derivatives. It has an emeraldine type oxidation state that exists in the form of its base. It can be prepared by deprotonation of emeraldine hydrochloric acid and ammonium hydroxide. It is mainly used in the development of electrochemical devices.
Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH> 7. Its mechanism against corrosive agents has been explained in a study.
Leucoemeraldine base (LEB) polyaniline (PAni) or reduced emeraldine base PAni is an oxidation state of PAni is soluble in N-methyl-2-pyrrolidinone (NMP) and N,N′-dimethly propylene urea (DMPU). It can be processed into fibres from these solvents.
Polyaniline (leucoemeraldine base) (PLB) is a conductive polymer which consists of a ring structure attached with nitrogen substituted derivatives. It has a leucoemeraldine type oxidation state that exists in the form of its base. It is mainly used in the development of electrochemical devices.
Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH> 7. Its mechanism against corrosive agents has been explained in a study.
Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH> 7. Its mechanism against corrosive agents has been explained in a study.
Polyaniline (emeraldine base) (PANI-EB) is a conductive polymer that can be chemically synthesized from aniline by oxidative polymerization of ammonium peroxydisulfate in acidic solution. It is widely used in electronics and optoelectronic applications.
Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH> 7. It′ s mechanism against corrosive agents has been explained in a study.
Polyaniline (emeraldine base) (PANI) is an intrinsic conductive polymer which consists of a ring structure attached with nitrogen substituted derivatives. It has an emeraldine type of oxidation state that exists in the form of its base. It exhibits high corrosion resistance and can be used in the development of electrochemical devices.
Wissenschaftliche Forschungsanwendungen
Biocompatibility
Emeraldine base polyaniline has been tested for its biocompatibility in terms of skin irritation, sensitization, and cytotoxicity. It has been found not to induce skin irritation or sensitization but showed considerable cytotoxicity, which was higher for polyaniline hydrochloride compared to polyaniline base. This cytotoxicity is attributed more to reaction by-products and residues than to polyaniline itself (Humpolíček et al., 2012).
Water Purification
This compound functions as water purification to extend the lives of paramecia. It can absorb waste discharged from planktons, such as nitrogenous compounds and salts, showcasing a new function of π-conjugated polymers for micro-organisms (Goto, 2014).
Chromatography
The protonation of this compound affects the retention behavior of neutral hydrophobic solutes in reversed-phase capillary liquid chromatography. This property is useful for fine-tuning the retention of neutral hydrophobic solutes, like aromatic hydrocarbons, by modifying the mobile phase pH (Taraba et al., 2018).
Hydrogen Storage
Emeraldine hydrochloride salt coated on copper is studied for hydrogen storage and hydrogen evolution reaction in alkaline medium. It undergoes switching between emeraldine salt and emeraldine base, acting as a hydrogen storage medium and releasing hydrogen upon electrochemical perturbation (Padmapriya et al., 2017).
Molecular Modeling
This compound has been investigated through molecular dynamics simulations, providing insights into its structure in the amorphous state and interactions between repeating units (Canales et al., 2010).
Wirkmechanismus
Target of Action
Emeraldine base polyaniline (PANI-EB) is an intrinsically conducting polymer (ICP) that can be formed by oxidative polymerization of aniline . The primary targets of PANI-EB are the corrosive agents against which it exhibits a protective mechanism . It also targets multi-walled carbon nanotubes (MWCNTs) to form a nanocomposite used in electro-sensitive detection of certain metals .
Mode of Action
PANI-EB contains oxidized diimine and reduced diamine . It can be modified into the conjugating emeraldine base form by p-type doping with protonic acid . The proton induced spin unpaired mechanism leads to a structural change with one pair unpaired spin per repeat unit without any alter in the number of the electrons .
Biochemical Pathways
The biochemical pathways of PANI-EB involve the oxidative polymerization of aniline . This process forms a polymer with a structure that alternates between oxidized diimine and reduced diamine units . The emeraldine base then undergoes a reversible oxidation reaction, yielding an oxidation product with an unpaired electron, which is the emeraldine salt polaron-bipolaron .
Pharmacokinetics
PANI-EB is soluble in m-cresol, DMAC, DMF, DMSO, and NMP .
Result of Action
The result of PANI-EB’s action is the formation of a conductive polymer with a unique structure. This structure allows PANI-EB to exhibit high environmental stability and tunable conductivity . It can also form a nanocomposite with MWCNTs, which can be used to functionalize glassy carbon electrodes for the electro-sensitive detection of cadmium (Cd (II)) and lead (Pb (II)) .
Action Environment
The action of PANI-EB is influenced by environmental factors such as pH and the presence of protonic acids. PANI-EB forms at pH>7 . Its conductivity and solubility can be modified by p-type doping with protonic acid . Furthermore, PANI-EB is environmentally stable, which enhances its efficacy and stability in various applications .
Safety and Hazards
Zukünftige Richtungen
PANI-EB has been extensively investigated due to its ease of processibility, the ability to exist in various redox forms . It has potential applications in a variety of fields such as sensor and actuator manufacturing, biomedicine, and soft electronics . Future advances are expected to optimize the processability, conductivity, and stability of PANI through modification of the oxidation state, dopant, and polymerization conditions for specific applications .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Emeraldine base polyaniline are not fully understood yet. It is known that this compound can interact with various biomolecules. For instance, it can bind to proteins and enzymes, altering their function and potentially influencing biochemical reactions .
Cellular Effects
This compound can have various effects on cells and cellular processes. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can bind to various biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Emeraldine base polyaniline can be achieved through chemical oxidation of aniline using an oxidizing agent in the presence of a dopant. The dopant used in this synthesis is camphor sulfonic acid (CSA).", "Starting Materials": [ "Aniline", "Camphor sulfonic acid (CSA)", "Ammonium persulfate (APS)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Deionized water" ], "Reaction": [ "Aniline is dissolved in deionized water and stirred.", "Camphor sulfonic acid (CSA) is added to the solution and stirred until dissolved.", "Hydrochloric acid (HCl) is added to the solution to adjust the pH to 1-2.", "Ammonium persulfate (APS) is added to the solution dropwise while stirring.", "The reaction mixture is stirred for 24 hours at room temperature.", "The resulting Emeraldine base polyaniline is collected by filtration and washed with deionized water.", "The Emeraldine base polyaniline is then treated with sodium hydroxide (NaOH) to convert it to its conductive form, Emeraldine salt polyaniline." ] } | |
CAS-Nummer |
25233-30-1 |
Molekularformel |
NA |
Molekulargewicht |
5000~100000 |
Synonyme |
Emeraldine base polyaniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one](/img/structure/B1149339.png)
